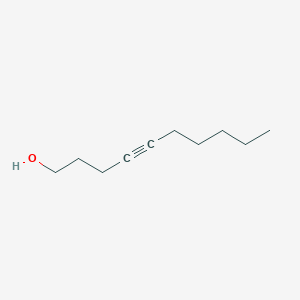

4-Decyn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dec-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYDSMYJBSYNTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505714 | |

| Record name | Dec-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69222-06-6 | |

| Record name | Dec-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Decyn-1-ol: From Synthesis to its Role in Pheromone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data: 4-Decyn-1-ol

This technical guide provides a comprehensive overview of this compound, a significant long-chain alkynol. The following table summarizes its fundamental molecular properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 69222-06-6 |

Synthetic Pathways

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A common strategy involves the alkynation of a suitable electrophile with a terminal alkyne. Subsequently, this compound serves as a crucial intermediate in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth, Batrachedra amydraula.

Logical Synthesis Workflow

The following diagram illustrates the logical progression from a basic C4 building block to this compound and its subsequent conversion to the insect pheromone (Z)-4-decenyl acetate.

Caption: Synthetic pathway from 1,4-Butanediol to this compound and its conversion to a pheromone.

Experimental Protocols

Synthesis of this compound from 1,4-Butanediol (Illustrative Protocol)

This protocol outlines a general approach for the synthesis of this compound, which can be adapted based on laboratory-specific conditions and available reagents.

Step 1: Monobromination of 1,4-Butanediol

-

Reagents: 1,4-Butanediol, Hydrobromic acid (48%), Sulfuric acid.

-

Procedure:

-

To a stirred solution of 1,4-butanediol, add concentrated sulfuric acid dropwise at 0 °C.

-

Slowly add hydrobromic acid while maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is heated at reflux for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is cooled, and the organic layer containing 4-bromobutan-1-ol is separated, washed, dried, and purified by distillation.

-

Step 2: Alkylation of 1-Hexyne with 4-Bromobutan-1-ol

-

Reagents: 1-Hexyne, a strong base (e.g., n-butyllithium or sodium amide), 4-Bromobutan-1-ol, anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia).

-

Procedure:

-

Dissolve 1-hexyne in the anhydrous solvent and cool to a low temperature (e.g., -78 °C for n-butyllithium in THF).

-

Slowly add the strong base to deprotonate the terminal alkyne, forming the hexynyl anion.

-

Add a solution of 4-bromobutan-1-ol in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation.

-

Conversion of this compound to (Z)-4-Decenyl Acetate

Step 1: Partial Reduction of this compound

-

Reagents: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), Hydrogen gas, Solvent (e.g., hexane or ethanol).

-

Procedure:

-

Dissolve this compound in the solvent in a flask equipped with a hydrogenation setup.

-

Add Lindlar's catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process is repeated multiple times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon).

-

Monitor the reaction progress by GC to ensure the reaction stops at the alkene stage.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield (Z)-4-decen-1-ol.

-

Step 2: Acetylation of (Z)-4-Decen-1-ol

-

Reagents: (Z)-4-Decen-1-ol, Acetic anhydride or acetyl chloride, a base (e.g., pyridine or triethylamine), Solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve (Z)-4-decen-1-ol and the base in the solvent.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water or a dilute acid solution.

-

Separate the organic layer, wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the crude (Z)-4-decenyl acetate.

-

Purify the product by column chromatography.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary analytical technique for the identification and quantification of this compound and its derivatives.

Typical GC-MS Parameters for C10 Alkynols

| Parameter | Typical Value/Condition |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature: 50-70 °C, hold for 1-2 min, ramp at 10-15 °C/min to 250-280 °C, hold for 5-10 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Role in Pheromone Biosynthesis

In the lesser date moth, Batrachedra amydraula, this compound is a key precursor in the biosynthetic pathway of its sex pheromone. This pathway involves enzymatic reactions that are common in insect pheromone production.

Pheromone Biosynthesis Signaling Pathway

The following diagram illustrates the key enzymatic steps in the conversion of a fatty acid precursor to the final acetate pheromone component.

In-Depth Technical Guide to CAS Number 69222-06-6: 4-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 69222-06-6 identifies the chemical compound 4-Decyn-1-ol. This acetylenic alcohol is a key synthetic intermediate, primarily recognized for its role in the stereoselective synthesis of insect sex pheromones. Its linear ten-carbon chain, featuring a terminal hydroxyl group and an internal triple bond at the fourth carbon, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of the properties, synthesis, analysis, and applications of this compound, with a focus on detailed experimental protocols and data for laboratory applications.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid (typical) | [2] |

| Purity (typical) | ≥95% | [3] |

Note: Some physical properties like melting and boiling points are based on estimations and may vary.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral features are outlined below. These serve as a predictive guide for analytical characterization.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the terminal methyl group (triplet), methylene groups in the alkyl chain, methylene groups adjacent to the triple bond and the hydroxyl group, a triplet for the terminal -CH₂OH, and a broad singlet for the -OH proton. |

| ¹³C NMR | Signals for the ten carbon atoms, including the terminal methyl carbon, several methylene carbons, the two sp-hybridized carbons of the alkyne, and the carbon bearing the hydroxyl group. The alkyne carbons would appear in the characteristic region of 70-90 ppm. |

| IR Spectroscopy | A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks around 2850-2960 cm⁻¹, and a weak C≡C stretching absorption around 2200-2260 cm⁻¹ for the internal alkyne. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 154, with fragmentation patterns corresponding to the loss of water (M-18) and cleavage at various points along the carbon chain. |

Synthesis of this compound: An Experimental Approach

The synthesis of this compound can be achieved through the alkylation of a smaller terminal alkyne. A plausible and common synthetic route involves the reaction of the lithium salt of 1-hexyne with an appropriate epoxide, such as ethylene oxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Hexyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-hexyne (1.0 equivalent) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete formation of the lithium acetylide.

-

Slowly bubble ethylene oxide (1.2 equivalents) through the solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Application in Pheromone Synthesis: Conversion to (Z)-4-Decenyl Acetate

A primary application of this compound is its use as a precursor in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth (Batrachedra amydraula).[1] This transformation involves a two-step process: stereoselective reduction of the alkyne to a Z-alkene, followed by acetylation of the alcohol.

Experimental Protocol: Synthesis of (Z)-4-Decenyl Acetate

Part 1: Stereoselective Reduction to (Z)-4-Decen-1-ol

Materials:

-

This compound

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Quinoline

-

Hexane or methanol as solvent

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 equivalent) in hexane.

-

Add Lindlar's catalyst (5% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).

-

Evacuate the flask and fill it with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude (Z)-4-Decen-1-ol. This product can often be used in the next step without further purification.

Part 2: Acetylation to (Z)-4-Decenyl Acetate

Materials:

-

(Z)-4-Decen-1-ol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve (Z)-4-Decen-1-ol (1.0 equivalent) in a mixture of pyridine and DCM at 0 °C.[4][5]

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution.[5]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[5]

-

Quench the reaction by adding methanol.[5]

-

Dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the resulting (Z)-4-decenyl acetate by column chromatography on silica gel.[3]

Signaling Pathway in Pheromone Action (Conceptual)

While this compound itself is not known to be involved in biological signaling, its end-product, (Z)-4-decenyl acetate, acts as a pheromone. Pheromones are detected by specialized olfactory neurons in the antennae of the insect. The binding of the pheromone to a receptor protein initiates a signal transduction cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the brain, eliciting a behavioral response, such as mating behavior in the male lesser date moth.

Caption: Conceptual pheromone signaling pathway.

Analytical Methods

The purity and identity of this compound and its derivatives are typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing these relatively volatile compounds.[2][6][7][8][9]

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split/splitless.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

MS Detector: Electron ionization (EI) at 70 eV.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments. All chemical procedures should be carried out by trained personnel in a properly equipped laboratory.

References

- 1. This compound, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]

- 2. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Decyn-1-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Decyn-1-ol (CAS No: 69222-06-6), a valuable intermediate in the synthesis of biologically active molecules, including insect pheromones. Due to the scarcity of publicly available experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of characteristic spectral features for its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | H-1 (-CH₂OH) |

| ~2.20 | Triplet of Triplets | 2H | H-3 (-C≡C-CH₂-) |

| ~2.15 | Triplet of Triplets | 2H | H-6 (-CH₂-C≡C-) |

| ~1.70 | Quintet | 2H | H-2 (-CH₂-CH₂OH) |

| ~1.40-1.55 | Multiplet | 4H | H-7, H-8 (-CH₂-CH₂-) |

| ~1.30 | Sextet | 2H | H-9 (-CH₂-CH₃) |

| ~0.90 | Triplet | 3H | H-10 (-CH₃) |

| Variable | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~80.5 | C-4 or C-5 (-C≡C-) |

| ~79.5 | C-5 or C-4 (-C≡C-) |

| ~62.0 | C-1 (-CH₂OH) |

| ~31.5 | C-2 (-CH₂-CH₂OH) |

| ~31.0 | C-7 (-CH₂-) |

| ~22.0 | C-8 (-CH₂-) |

| ~20.5 | C-6 (-CH₂-C≡C-) |

| ~18.5 | C-3 (-C≡C-CH₂-) |

| ~14.0 | C-9 (-CH₂-CH₃) |

| ~13.5 | C-10 (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 2250-2100 | Weak to Medium | C≡C stretch (internal alkyne) |

| 1465-1450 | Medium | C-H bend (alkane) |

| 1070-1030 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 136 | [M-H₂O]⁺ |

| 125 | [M-C₂H₅]⁺ |

| 111 | [M-C₃H₇]⁺ |

| 97 | [M-C₄H₉]⁺ |

| 83 | [M-C₅H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically 0 ppm).

-

Transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

2.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If analyzing a solid sample, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

2.2.2. Data Acquisition

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Transfer the solution to a GC vial.

2.3.2. Data Acquisition

-

Gas Chromatography:

-

Injector Temperature: Typically set to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this type of compound.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient to observe the molecular ion and key fragments.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflows for NMR, IR, and GC-MS analysis.

Caption: Relationship between spectroscopic techniques and structural information.

Physical properties of 4-Decyn-1-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Decyn-1-ol, a valuable intermediate in the synthesis of various organic compounds, including insect pheromones.[1] The following sections detail its boiling point and density, along with standardized experimental protocols for their determination.

Core Physical Properties of this compound

The physical characteristics of this compound are essential for its handling, purification, and use in synthetic chemistry. The boiling point is particularly important for distillation-based purification, while density is a fundamental property for mass-to-volume conversions and purity assessment.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

| Physical Property | Value | Notes |

| Boiling Point | Not explicitly found | The boiling point of the related isomer 9-Decyn-1-ol is 92 °C at 4 mmHg.[2] Boiling points of organic compounds are highly dependent on pressure. |

| Density | Not explicitly found | The density of the related isomer 9-Decyn-1-ol is 0.87 g/cm³.[2] Density is temperature-dependent. |

| Molecular Formula | C₁₀H₁₈O | [1][3][4] |

| Molecular Weight | 154.25 g/mol | [1][3] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique in organic chemistry labs.

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

High-temperature thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, which has been sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling liquid (like mineral oil) or an aluminum heating block.[5]

-

The apparatus is heated slowly and gently.[5]

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Materials:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance (mass M1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (mass M2). The density of water at this temperature is known.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed (mass M3).

-

The density of this compound is calculated using the following formula: Density of sample = [(M3 - M1) / (M2 - M1)] * Density of water

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the physical properties of a liquid organic compound.

Caption: Workflow for determining boiling point and density.

References

- 1. This compound, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 69222-06-6 [chemicalbook.com]

- 4. This compound CAS#: 69222-06-6 [chemicalbook.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

A Technical Guide to 4-Decyn-1-ol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Decyn-1-ol, a key chemical intermediate, with a focus on its commercial availability for research purposes, and its application in the synthesis of insect pheromones. This document details commercially available sources, typical product specifications, and a complete experimental protocol for its most common research application.

Commercial Suppliers and Product Specifications

This compound is available from a number of commercial suppliers catering to the research and development market. The following table summarizes the offerings from several key suppliers. For the most current pricing and availability, it is recommended to contact the suppliers directly.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| BenchChem | 69222-06-6 | C₁₀H₁₈O | 154.25 | Typically 95%[1] | Inquire for details |

| Jaydev Chemical Industries | 69222-06-6 | C₁₀H₁₈O | 154.25 | ≥ 95.0% (GC)[2] | Inquire for details |

| Alfa Chemistry | 69222-06-6 | C₁₀H₁₈O | 154.25 | Inquire for details | Inquire for details |

| ChemicalBook | 69222-06-6 | C₁₀H₁₈O | 154.25 | Inquire for details | Inquire for details |

Core Application: Synthesis of (Z)-4-Decenyl Acetate

The primary application of this compound in research is as a precursor in the stereoselective synthesis of (Z)-4-decenyl acetate. This compound is the sex pheromone of the lesser date moth, Batrachedra amydraula.[1][2] The synthesis is a two-step process involving the partial hydrogenation of the alkyne to a cis-alkene, followed by acetylation of the alcohol.

Experimental Protocol: Synthesis of (Z)-4-Decenyl Acetate from this compound

This protocol outlines the two key stages of the synthesis.

Step 1: Partial Hydrogenation of this compound to cis-4-Decen-1-ol

This procedure utilizes a Lindlar catalyst to achieve the stereoselective reduction of the alkyne to the corresponding cis-alkene.[3]

Materials:

-

This compound (100 g)[3]

-

Hexane (100 mL)[3]

-

Lindlar Catalyst (10 g)[3]

-

Pyridine (10 g)[3]

-

Hydrogen gas

Procedure:

-

Dissolve this compound in hexane in a suitable reaction vessel.

-

Add the Lindlar catalyst and pyridine to the solution. Pyridine acts as a catalyst poison to prevent over-reduction to the alkane.[3]

-

Agitate the mixture at room temperature.

-

Introduce hydrogen gas into the mixture.

-

Continue the reaction for approximately 3 hours, or until the absorption of hydrogen ceases.[3]

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The resulting solution contains cis-4-Decen-1-ol. The crude product can be purified by distillation under reduced pressure. The boiling point of cis-4-Decen-1-ol is reported as 86 °C at 5 mmHg.[3]

Step 2: Acetylation of cis-4-Decen-1-ol to (Z)-4-Decenyl Acetate

This procedure describes the conversion of the alcohol to its corresponding acetate ester.

Materials:

-

cis-4-Decen-1-ol

-

Acetic anhydride

-

Pyridine or another suitable base catalyst

-

Anhydrous ether or other suitable solvent

Procedure:

-

Dissolve cis-4-Decen-1-ol in a suitable anhydrous solvent such as ether in a reaction flask.

-

Add an equimolar amount of acetic anhydride to the solution.

-

Add a catalytic amount of a base, such as pyridine, to the reaction mixture.

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and the catalyst.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude (Z)-4-decenyl acetate.

-

Further purification can be achieved by distillation or column chromatography.

Potential Research Areas

While the synthesis of insect pheromones is the most documented application, alkynols like this compound are versatile building blocks in organic synthesis. Their potential use in other areas of research, such as in the development of novel bioactive molecules, is an area for further exploration. Some literature suggests a potential for anticancer properties of related alkynols, however, specific studies on this compound are not yet prevalent.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of (Z)-4-decenyl acetate from this compound.

Caption: Workflow for the synthesis of (Z)-4-Decenyl acetate.

Chemical Structures

Caption: Key chemical structures in the synthesis pathway.

References

The Role of 4-Decyn-1-ol in Pheromone Biosynthesis: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the current understanding of 4-decyn-1-ol's role as a key intermediate in the biosynthesis of certain insect pheromones. While the complete enzymatic pathway for its production in insects remains an area of active research, this document synthesizes existing knowledge on related biosynthetic processes, analytical methodologies, and the chemical synthesis of the ultimate pheromonal compounds. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction

Insect pheromones are vital chemical signals that mediate a wide range of behaviors, including mating, aggregation, and alarm signaling. The specificity of these signals is often dictated by the precise chemical structure of the pheromone components. One such component, or a precursor to it, is this compound. This C10 acetylenic alcohol is a known intermediate in the laboratory synthesis of (Z)-4-decenyl acetate, a primary component of the sex pheromone of the Lesser date moth, Batrachedra amydraula, a significant pest of date palms.[1] Understanding the biosynthesis of this compound is crucial for developing novel and species-specific pest control strategies.

While the biosynthetic pathways of many fatty acid-derived pheromones, which typically involve desaturation and chain-shortening, are well-studied, the enzymatic formation of alkyne bonds in insect pheromone biosynthesis is not yet fully elucidated. This guide will explore the known aspects of this compound's role and propose a hypothetical biosynthetic pathway based on analogous biological systems.

Pheromone Composition and the Role of this compound

The primary known role of this compound is as a precursor to (Z)-4-decenyl acetate. The pheromone blend of Batrachedra amydraula has been identified to contain several components, with (Z)-4-decenyl acetate being a key attractant.

Table 1: Identified Pheromone Components of Batrachedra amydraula

| Compound Name | Chemical Formula | Role |

| (Z)-4-Decenyl acetate | C₁₂H₂₂O₂ | Primary Sex Pheromone |

| (Z)-5-Decenyl acetate | C₁₂H₂₂O₂ | Pheromone Component |

| (Z,Z)-4,7-Decadienyl acetate | C₁₂H₂₀O₂ | Pheromone Component |

| Decyl acetate | C₁₂H₂₄O₂ | Pheromone Component |

| (Z)-5-Decen-1-ol | C₁₀H₂₀O | Pheromone Component |

Source: Adapted from literature on Batrachedra amydraula pheromone analysis.

Biosynthesis of this compound: A Hypothetical Pathway

The specific enzymes responsible for the synthesis of this compound in Batrachedra amydraula have not yet been identified. However, based on known biochemical pathways for fatty acid metabolism and alkyne formation in other organisms, a hypothetical pathway can be proposed. This pathway likely starts from a common fatty acid precursor, such as oleic acid, and involves a series of enzymatic steps.

The key and currently uncharacterized step is the formation of the carbon-carbon triple bond. In some bacteria, a fatty acid desaturase/acetylenase has been shown to catalyze the formation of a terminal alkyne. A similar enzyme, an "alkyne desaturase," may be responsible for the internal alkyne in this compound.

References

4-Decyn-1-ol as a Precursor for Insect Pheromones: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Insect pheromones, pivotal in intra-species communication, are increasingly integral to sustainable pest management strategies. The precise chemical synthesis of these semiochemicals is paramount for their efficacy. This technical guide provides a comprehensive overview of the role of 4-Decyn-1-ol as a key precursor in the synthesis of specific insect pheromones. We delve into the detailed synthetic pathway for the production of (Z)-4-decenyl acetate, the sex pheromone of the Lesser Date Moth (Batrachedra amydraula), from this compound. This document outlines the critical experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate a deeper understanding for researchers in chemical synthesis and drug development.

Introduction

The growing demand for environmentally benign pest control methods has propelled research into the synthesis and application of insect pheromones. These chemical signals, often with highly specific stereochemistry, offer a targeted approach to disrupt pest mating cycles, monitor populations, and implement mass trapping strategies. The economic and ecological advantages of pheromone-based pest management underscore the importance of efficient and stereoselective synthetic routes to these complex molecules.

This compound has emerged as a valuable and versatile starting material in the synthesis of various insect pheromones. Its alkyne functionality provides a strategic point for stereoselective reduction to form either (Z) or (E) double bonds, a common structural motif in lepidopteran pheromones. This guide focuses on a practical and well-documented application: the synthesis of (Z)-4-decenyl acetate, the primary component of the female sex pheromone of the Lesser Date Moth (Batrachedra amydraula), a significant pest of date palms.[1]

Synthetic Pathway Overview

The synthesis of (Z)-4-decenyl acetate from this compound is a two-step process. The first critical step is the stereoselective reduction of the internal alkyne in this compound to a (Z)-alkene, yielding (Z)-4-Decen-1-ol. The second step involves the acetylation of the terminal hydroxyl group to produce the final pheromone, (Z)-4-decenyl acetate.

Figure 1: General synthetic pathway from this compound to (Z)-4-decenyl acetate.

Experimental Protocols

Step 1: Stereoselective Reduction of this compound to (Z)-4-Decen-1-ol

The stereoselective reduction of the alkyne to a cis or (Z)-alkene is the most crucial step in this synthesis. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), is a standard and effective method to achieve this transformation with high stereoselectivity.

Experimental Workflow:

Figure 2: Experimental workflow for the stereoselective reduction of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous hexane. Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~0.05 eq by weight).

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon is sufficient). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction should be stopped promptly upon completion to avoid over-reduction to the corresponding alkane.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with hexane.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude (Z)-4-Decen-1-ol is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.

Step 2: Acetylation of (Z)-4-Decen-1-ol to (Z)-4-Decenyl acetate

The final step is the conversion of the alcohol to its corresponding acetate ester. A common and effective method is the use of acetic anhydride with a base, such as pyridine, which also acts as a catalyst.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Decyn-1-ol

Introduction

4-Decyn-1-ol is a valuable acetylenic alcohol used as a research chemical and an important intermediate in the synthesis of insect sex pheromones.[1][2] Specifically, it serves as a precursor to (Z)-4-decenyl acetate, the sex pheromone of the Lesser date moth, Batrachedra amydraula.[1][2] The synthesis of this compound is a prime example of carbon-carbon bond formation via the alkylation of a terminal alkyne, a fundamental and powerful reaction in organic synthesis.[3][4]

This document provides a detailed protocol for a multi-step synthesis of this compound. The strategy involves:

-

Protection of the hydroxyl group of a starting alcohol.

-

Deprotonation of the terminal alkyne to form a nucleophilic acetylide ion.

-

Alkylation of the acetylide with an alkyl halide to form the desired carbon skeleton.

-

Deprotection to reveal the final alcohol product.

Synthesis Strategy and Application Notes

The core of this synthesis is an SN2 reaction between a lithium acetylide (a strong nucleophile) and a primary alkyl halide.[4] This reaction efficiently creates a new carbon-carbon bond, extending the carbon chain.[4][5]

Logical Workflow of the Synthesis

Caption: General workflow for the synthesis of this compound.

Choice of Starting Materials

-

Alkyne Source: But-3-yn-1-ol is an ideal starting material as it contains the required four-carbon chain with a terminal alkyne and a primary alcohol.[6][7][8]

-

Alkylating Agent: 1-Bromohexane is used to add the remaining six carbons to the chain. Primary alkyl halides are essential for this reaction to proceed via an SN2 mechanism.[3][4] Secondary or tertiary halides would lead to elimination (E2) products.

The Necessity of a Protecting Group

The acidic proton of the hydroxyl group in but-3-yn-1-ol would react with the strong base (n-Butyllithium) used for alkyne deprotonation.[9] This would consume the base and prevent the formation of the desired acetylide. To avoid this, a protecting group is installed on the alcohol.

-

Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are excellent protecting groups for alcohols.[10] They are easy to install, stable under the strongly basic conditions of the alkylation step, and can be selectively removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[9][10]

Key Reaction Conditions

-

Inert Atmosphere: Organolithium reagents like n-Butyllithium (n-BuLi) are highly reactive and pyrophoric (ignite spontaneously in air). All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Anhydrous Solvents: Organolithium reagents and acetylides react violently with water. All solvents and glassware must be rigorously dried before use. Tetrahydrofuran (THF) is a common solvent for these reactions.

-

Low Temperatures: The deprotonation and alkylation steps are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.

Experimental Protocol

This protocol describes the synthesis of this compound starting from but-3-yn-1-ol and 1-bromohexane.

Safety Precautions:

-

n-Butyllithium is pyrophoric and corrosive. Handle only under an inert atmosphere.

-

1-Bromohexane is a lachrymator and irritant.

-

Tetrahydrofuran (THF) is flammable and can form explosive peroxides.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Step 1: Protection of But-3-yn-1-ol with TBDMS

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add but-3-yn-1-ol and imidazole.

-

Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir the mixture at 0 °C (ice bath) until all solids dissolve.

-

Addition: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous DCM to the flask over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected alcohol as a colorless oil.

Step 2: Alkylation of the Protected Alkyne

-

Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add the TBDMS-protected but-3-yn-1-ol from Step 1 and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes) dropwise via syringe. A color change (e.g., to yellow) may be observed, indicating the formation of the lithium acetylide. Stir for 1 hour at -78 °C.

-

Alkylation: Add 1-bromohexane dropwise to the solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection to Yield this compound

-

Setup: Dissolve the crude product from Step 2 in anhydrous THF in a 250 mL round-bottom flask.

-

Addition: Add tetrabutylammonium fluoride (TBAF, typically 1.0 M in THF) to the solution at room temperature.

-

Reaction: Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Final Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis. Yields are illustrative and may vary based on experimental conditions and technique.

| Step | Reactant | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Reagent | Product | Yield (%) |

| 1. Protection | But-3-yn-1-ol | 70.09[6][8] | 5.0 g | 71.3 | TBDMS-Cl | TBDMS-protected alkyne | ~95% |

| 2. Alkylation | Protected Alkyne | 184.36 | 12.5 g | 67.8 | 1-Bromohexane | TBDMS-protected this compound | ~85% |

| 3. Deprotection | Protected Product | 268.53 | 14.5 g | 54.0 | TBAF | This compound | ~90% |

| Overall | --- | --- | --- | --- | --- | This compound | ~73% |

Final Product Characterization (this compound):

-

Appearance: Colorless to pale yellow liquid.

-

Purity (Typical): >95% (as determined by GC)[1]

References

- 1. This compound | 69222-06-6 | Benchchem [benchchem.com]

- 2. This compound, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. 3-Butyn-1-OL | C4H6O | CID 13566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The structure of But-3-yn-1-ol is :A.\n \n \n \n \n B.\n \n \n \n \n C.\n \n \n \n \n D.\n \n \n \n \n [vedantu.com]

- 8. 3-Butyn-1-ol [webbook.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Grignard Reaction for Alkynyl Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. A particularly valuable application of this reaction is the synthesis of alkynyl alcohols, which are important structural motifs in many natural products, pharmaceuticals, and functional materials. This document provides detailed application notes and protocols for the synthesis of propargylic and homopropargylic alcohols using alkynyl Grignard reagents. The primary method involves the preparation of an alkynyl Grignard reagent from a terminal alkyne, followed by its nucleophilic addition to an aldehyde, ketone, or epoxide.

Core Concepts

The synthesis of alkynyl alcohols via the Grignard reaction is a two-step process. The first step is the deprotonation of a terminal alkyne using a stronger Grignard reagent, typically an alkylmagnesium halide like ethylmagnesium bromide or isopropylmagnesium chloride, to form the alkynyl Grignard reagent. The second step involves the reaction of this newly formed nucleophilic alkynyl Grignard reagent with an electrophilic carbonyl compound (aldehyde or ketone) or an epoxide. Subsequent acidic workup protonates the resulting alkoxide to yield the desired alkynyl alcohol.

Experimental Workflows and Signaling Pathways

General Workflow for Alkynyl Alcohol Synthesis

The overall process for synthesizing an alkynyl alcohol using a Grignard reagent can be visualized as a straightforward sequence of preparation and reaction steps.

Synthesis of Propargylic Alcohols

Propargylic alcohols are synthesized by the reaction of an alkynyl Grignard reagent with an aldehyde or a ketone. The reaction proceeds via a nucleophilic attack of the alkynyl carbanion on the electrophilic carbonyl carbon.

Synthesis of Homopropargylic Alcohols

Homopropargylic alcohols are prepared by the reaction of an alkynyl Grignard reagent with an epoxide. This reaction results in the opening of the epoxide ring and the formation of an alcohol with the hydroxyl group located one carbon further away from the alkyne than in a propargylic alcohol. The attack of the Grignard reagent typically occurs at the less sterically hindered carbon of the epoxide.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Preparation of an Alkynyl Grignard Reagent (e.g., Ethynylmagnesium Bromide)

This protocol describes the in-situ preparation of an alkynyl Grignard reagent from a terminal alkyne and an alkyl Grignard reagent.

Materials:

-

Terminal alkyne (e.g., phenylacetylene)

-

Alkyl Grignard reagent (e.g., 3.0 M ethylmagnesium bromide in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for inert gas.

-

Under a positive pressure of nitrogen or argon, charge the flask with the terminal alkyne dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the alkyl Grignard reagent dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of gas (ethane in the case of ethylmagnesium bromide) should be observed.

-

The resulting solution of the alkynyl Grignard reagent is ready for use in the subsequent reaction.

Protocol 2: Synthesis of a Propargylic Alcohol

This protocol details the reaction of a pre-formed alkynyl Grignard reagent with an aldehyde or ketone.

Materials:

-

Solution of alkynyl Grignard reagent from Protocol 1

-

Aldehyde or ketone (e.g., benzaldehyde or cyclohexanone)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the solution of the alkynyl Grignard reagent to 0 °C in an ice bath.

-

Dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propargylic alcohol.

-

Purify the crude product by column chromatography or distillation as required.

Protocol 3: Synthesis of a Homopropargylic Alcohol

This protocol outlines the reaction of an alkynyl Grignard reagent with an epoxide.

Materials:

-

Solution of alkynyl Grignard reagent from Protocol 1

-

Epoxide (e.g., propylene oxide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cool the solution of the alkynyl Grignard reagent to 0 °C in an ice bath.

-

Add the epoxide, either neat or dissolved in a small amount of anhydrous THF, dropwise to the stirred Grignard reagent solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the crude homopropargylic alcohol.

-

Purify the product by column chromatography or distillation.

Data Presentation

The following tables summarize typical yields for the synthesis of various alkynyl alcohols using the Grignard reaction. Yields can vary depending on the specific substrates, reaction conditions, and purification methods.

Table 1: Synthesis of Propargylic Alcohols

| Alkynyl Grignard Reagent | Carbonyl Compound | Product | Yield (%) |

| Ethynylmagnesium bromide | Benzaldehyde | 1-Phenyl-2-propyn-1-ol | 85-95 |

| Phenylacetylenylmagnesium bromide | Cyclohexanone | 1-(Phenylethynyl)cyclohexan-1-ol | 80-90 |

| (Trimethylsilyl)ethynylmagnesium bromide | Acetone | 4-(Trimethylsilyl)-2-methylbut-3-yn-2-ol | 88-97 |

| 1-Hexynylmagnesium bromide | Butyraldehyde | Dec-5-yn-4-ol | 75-85 |

Table 2: Synthesis of Homopropargylic Alcohols

| Alkynyl Grignard Reagent | Epoxide | Product | Yield (%) |

| Phenylacetylenylmagnesium bromide | Propylene oxide | 1-Phenylpent-3-yn-1-ol | 70-80 |

| Ethynylmagnesium bromide | Styrene oxide | 4-Phenylbut-1-yn-3-ol | 65-75 |

| 1-Hexynylmagnesium bromide | Cyclohexene oxide | 2-(Hex-1-yn-1-yl)cyclohexan-1-ol | 70-85 |

| (Trimethylsilyl)ethynylmagnesium bromide | 1,2-Epoxybutane | 1-(Trimethylsilyl)hex-1-yn-3-ol | 75-85 |

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of alkynyl alcohols. By selecting the appropriate terminal alkyne and carbonyl compound or epoxide, a wide range of propargylic and homopropargylic alcohols can be prepared in good to excellent yields. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development. Careful attention to anhydrous and inert reaction conditions is paramount for the success of these reactions.

Synthesis of 4-Decyn-1-ol: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-decyn-1-ol, a valuable intermediate in the preparation of insect pheromones and other specialty chemicals. The synthetic strategy employs a four-step sequence commencing with the protection of the hydroxyl group of 4-bromo-1-butanol as a tetrahydropyranyl (THP) ether. The resulting protected alkyl halide is then used to alkylate the lithium salt of 1-hexyne. Subsequent acidic deprotection of the THP ether affords the target compound, this compound, which is purified by column chromatography. This protocol is intended for researchers and professionals in the fields of organic synthesis, chemical biology, and drug development.

Introduction

Alkynols, particularly those with a defined chain length and triple bond position, are important building blocks in organic chemistry. This compound, for instance, serves as a key precursor in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth, Batrachedra amydraula. The controlled synthesis of such compounds is therefore of significant interest for applications in pest management and chemical ecology. The protocol detailed herein describes a reliable and scalable method for the preparation of this compound.

Overall Reaction Scheme

Experimental Protocol

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Tetrahydrofuran (THF) was dried by distillation from sodium/benzophenone ketyl immediately prior to use. All reactions involving air- or moisture-sensitive reagents were carried out under an inert atmosphere of dry argon or nitrogen using standard Schlenk techniques.

Step 1: Synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran

-

To a stirred solution of 4-bromo-1-butanol (10.0 g, 65.3 mmol) in dichloromethane (100 mL) at 0 °C, was added 3,4-dihydro-2H-pyran (DHP, 8.8 g, 104 mmol) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.82 g, 3.27 mmol).

-

The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.

-

The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) yielded 2-(4-bromobutoxy)tetrahydro-2H-pyran as a colorless oil.

Step 2: Synthesis of 1-(Dec-4-yn-1-yloxy)tetrahydro-2H-pyran

-

To a solution of 1-hexyne (4.2 g, 51.1 mmol) in anhydrous THF (100 mL) at -78 °C under an argon atmosphere, was added n-butyllithium (2.5 M in hexanes, 20.4 mL, 51.1 mmol) dropwise. The mixture was stirred at this temperature for 1 hour.

-

A solution of 2-(4-bromobutoxy)tetrahydro-2H-pyran (12.1 g, 51.1 mmol) in anhydrous THF (20 mL) was added dropwise to the lithium acetylide solution at -78 °C.

-

The reaction mixture was allowed to slowly warm to room temperature and stirred for 16 hours.

-

The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The layers were separated, and the aqueous layer was extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers were washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was used in the next step without further purification.

Step 3: Synthesis of this compound

-

The crude 1-(dec-4-yn-1-yloxy)tetrahydro-2H-pyran was dissolved in methanol (100 mL).

-

A catalytic amount of p-toluenesulfonic acid monohydrate (0.49 g, 2.56 mmol) was added, and the mixture was stirred at room temperature for 4 hours.

-

The reaction was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol was removed under reduced pressure.

-

The residue was partitioned between water (50 mL) and diethyl ether (100 mL). The aqueous layer was extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

Step 4: Purification

The crude this compound was purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure product as a colorless oil.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 105-107 °C at 3 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.69 (t, J = 6.2 Hz, 2H), 2.25 (tt, J = 6.9, 2.3 Hz, 2H), 2.14 (tt, J = 7.0, 2.3 Hz, 2H), 1.71 (p, J = 6.5 Hz, 2H), 1.49-1.35 (m, 4H), 0.91 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 80.8, 79.5, 62.1, 31.8, 31.1, 22.0, 19.3, 18.6, 13.6 |

| IR (neat, cm⁻¹) | 3335 (br, O-H), 2932, 2872 (C-H), 2245 (C≡C), 1058 (C-O) |

| Overall Yield | 60-70% over three steps |

Visualization of the Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Conclusion

The described protocol provides a clear and reproducible method for the synthesis of this compound. The use of a THP protecting group allows for the efficient alkylation of 1-hexyne with a functionalized electrophile. The procedure is suitable for producing the target compound in good yield and high purity, making it a valuable resource for researchers requiring this versatile chemical intermediate.

Application of 4-Decyn-1-ol in Organic Synthesis: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Decyn-1-ol is a valuable bifunctional molecule in organic synthesis, featuring a primary alcohol and an internal alkyne. This structure allows for a variety of selective transformations, making it a key building block for complex targets, most notably insect pheromones and other biologically active molecules. Its utility lies in the ability to independently or sequentially modify the hydroxyl and alkyne moieties to introduce new functionalities and build molecular complexity. This document outlines key synthetic applications of this compound, providing detailed protocols for its principal transformations.

Key Synthetic Applications

The primary applications of this compound revolve around transformations of its alkyne and alcohol functional groups. These include selective reductions to form alkenes, complete saturation to alkanes, and oxidation of the alcohol to yield aldehydes or carboxylic acids.

Synthesis of Insect Pheromones

This compound is a crucial precursor in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the Lesser date moth (Batrachedra amydraula).[1][2] The synthesis is a two-step process involving the stereoselective reduction of the alkyne followed by acetylation of the alcohol.

Step 1: Selective Hydrogenation to (Z)-4-Decen-1-ol

The key step is the partial hydrogenation of the internal alkyne to a cis-(Z)-alkene. This is achieved using a "poisoned" catalyst, most commonly Lindlar's catalyst, which is palladium on calcium carbonate treated with lead acetate and quinoline. The catalyst is active enough to reduce the alkyne but is deactivated ("poisoned") to prevent the subsequent reduction of the resulting alkene to an alkane. The reaction proceeds via a syn-addition of two hydrogen atoms across the triple bond, leading to the desired Z-stereochemistry.

Step 2: Acetylation to (Z)-4-Decenyl Acetate

The resulting (Z)-4-decen-1-ol is then acetylated to form the final pheromone product. A standard and high-yielding method involves the reaction of the alcohol with acetic anhydride in the presence of a base like pyridine, which acts as both a solvent and a catalyst.

Oxidation of the Hydroxyl Group

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, providing valuable synthetic intermediates while leaving the alkyne moiety intact for further transformations.[1]

Oxidation to 4-Decynal (Aldehyde)

A mild oxidation is required to stop the reaction at the aldehyde stage without oxidizing it further to a carboxylic acid. The Swern oxidation is a highly effective method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. This method avoids the use of heavy metals and generally gives high yields.

Oxidation to 4-Decynoic Acid (Carboxylic Acid)

To achieve full oxidation to the carboxylic acid, a strong oxidizing agent is necessary. The Jones oxidation, which uses chromic acid (CrO₃) in aqueous sulfuric acid and acetone, is a classic and reliable method for converting primary alcohols to carboxylic acids.

Complete Reduction (Hydrogenation)

For applications where the saturated carbon chain is desired, this compound can be fully hydrogenated to decan-1-ol. This reaction reduces the alkyne completely to an alkane using a standard hydrogenation catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[3][4]

Data Presentation

| Reaction | Starting Material | Product | Key Reagents | Typical Yield |

| Selective Hydrogenation | This compound | (Z)-4-Decen-1-ol | H₂, Lindlar's Catalyst | >90% |

| Acetylation | (Z)-4-Decen-1-ol | (Z)-4-Decenyl Acetate | Acetic Anhydride, Pyridine | >95% |

| Swern Oxidation | This compound | 4-Decynal | DMSO, (COCl)₂, Et₃N | 85-95% |

| Jones Oxidation | This compound | 4-Decynoic Acid | CrO₃, H₂SO₄, Acetone | 70-90% |

| Full Hydrogenation | This compound | Decan-1-ol | H₂, Pd/C | >98% |

Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Decen-1-ol (Selective Hydrogenation)

Materials:

-

This compound (1.0 eq)

-

Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) (approx. 0.05 eq by weight)

-

Quinoline (1-2 drops, as an additional poison)

-

Hexane or Ethanol (Anhydrous)

-

Hydrogen (H₂) gas balloon or cylinder

-

Celite or filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous hexane (or ethanol).

-

Add a small amount of quinoline to the solution.

-

Carefully add Lindlar's catalyst to the flask.

-

Seal the flask with a septum and purge the system with hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting material is consumed. Over-reduction to the alkane can occur if left for too long.

-

Upon completion, purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, (Z)-4-decen-1-ol, can be purified by column chromatography if necessary.

Protocol 2: Synthesis of (Z)-4-Decenyl Acetate (Acetylation)

Materials:

-

(Z)-4-Decen-1-ol (1.0 eq)

-

Acetic Anhydride (Ac₂O) (1.5 eq)

-

Pyridine (Anhydrous, as solvent)

-

Dichloromethane (DCM) or Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve (Z)-4-decen-1-ol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.[1]

-

Slowly add acetic anhydride to the cooled solution with stirring.[5]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-4 hours).[6]

-

Quench the reaction by slowly adding water or methanol.

-

Dilute the mixture with dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford (Z)-4-decenyl acetate. Purification can be done via chromatography if needed.

Protocol 3: Synthesis of 4-Decynal (Swern Oxidation)

Materials:

-

Oxalyl Chloride ((COCl)₂) (1.5 eq)

-

Dimethyl Sulfoxide (DMSO) (3.0 eq)

-

This compound (1.0 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

To a solution of oxalyl chloride in anhydrous DCM at -78°C (dry ice/acetone bath), slowly add a solution of DMSO in DCM. Stir for 15 minutes.

-

Add a solution of this compound in DCM dropwise, ensuring the temperature remains below -60°C. Stir for 30-45 minutes.

-

Slowly add triethylamine to the reaction mixture. A thick white precipitate will form.

-

After stirring for 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM. Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-decynal by column chromatography.

Protocol 4: Synthesis of Decan-1-ol (Full Hydrogenation)

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (catalytic amount, ~1-5 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen (H₂) gas

Procedure:

-

Dissolve this compound in methanol or ethyl acetate in a hydrogenation flask.

-

Carefully add the Pd/C catalyst.

-

Place the flask on a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen balloon.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the system with hydrogen (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the mixture through Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate to yield decan-1-ol, which is often pure enough for subsequent use.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of (Z)-4-decenyl acetate using 4-Decyn-1-ol as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of (Z)-4-decenyl acetate, a significant insect sex pheromone, utilizing 4-decyn-1-ol as a key intermediate. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Introduction

(Z)-4-decenyl acetate is the sex pheromone of the lesser date moth, Batrachedra amydraula. The synthesis of this pheromone is of interest for its application in pest management strategies, such as mating disruption and population monitoring. A common and effective synthetic route involves a three-step process starting from commercially available reagents. This process includes the formation of this compound, followed by a stereoselective semi-hydrogenation to yield (Z)-4-decen-1-ol, and a final acetylation step to produce the target pheromone.

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

Caption: Synthetic pathway for (Z)-4-decenyl acetate.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure involves the reaction of heptynylmagnesium bromide with ethylene oxide.

Materials:

-

1-Heptyne

-

Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

-

Ethylene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Under an inert atmosphere, a solution of 1-heptyne (1.0 equivalent) in anhydrous THF is cooled to 0 °C.

-

Ethylmagnesium bromide solution (1.05 equivalents) is added dropwise to the 1-heptyne solution, and the mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is then cooled to -20 °C, and a solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added slowly.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.